benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate
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Overview
Description
Benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This specific compound features a benzyl group and a tetrahydroquinoline moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate can be achieved through several methods:
Amination (Carboxylation) or Rearrangement: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Copper-Catalyzed Cross-Coupling: This method uses copper catalysts to couple amines with alkoxycarbonyl radicals generated from carbazates.
Hofmann Rearrangement: This one-pot procedure involves the rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide, yielding benzyl carbamates in high yields.
Industrial Production Methods
Industrial production of carbamates often involves large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of catalytic hydrogenation and other scalable processes ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxypropyl group instead of a tetrahydroquinoline moiety.
Benzyl ethyl (1-oxo-1-phenylpropan-2-yl)carbamate: Features an ethyl group and a phenylpropanoyl moiety.
Benzyl (1-(3-chlorophenyl)-1-oxopropan-2-yl) (methyl)carbamate: Contains a chlorophenyl group and a methylcarbamate moiety.
Uniqueness
Benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate is unique due to its tetrahydroquinoline structure, which imparts specific reactivity and stability characteristics. This makes it particularly valuable in the synthesis of complex organic molecules and in the study of enzyme interactions.
Properties
IUPAC Name |
benzyl N-[(4S)-1,2,3,4-tetrahydroquinolin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-17(21-12-13-6-2-1-3-7-13)19-16-10-11-18-15-9-5-4-8-14(15)16/h1-9,16,18H,10-12H2,(H,19,20)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGRQPCJAZWBRC-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=CC=CC=C2[C@H]1NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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